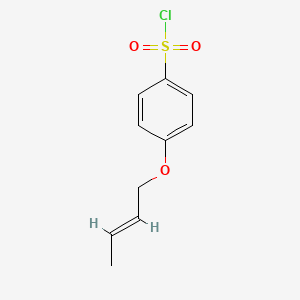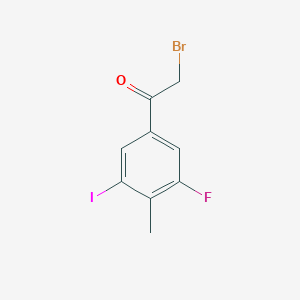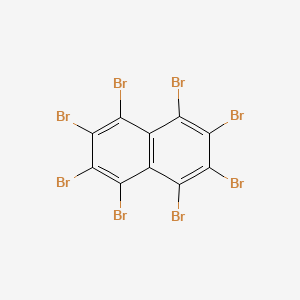![molecular formula C17H16O4 B12843785 Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)
Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced by reacting the biphenyl derivative with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may participate in pathways related to oxidative stress, signal transduction, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the biphenyl core.
Methyl 2-(1,3-dioxolan-2-yl)benzoate: Another ester derivative with a single aromatic ring.
Uniqueness
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl core, which imparts additional stability and electronic properties compared to simpler dioxolane derivatives. This makes it particularly valuable in applications requiring robust and versatile molecular frameworks .
Eigenschaften
Molekularformel |
C17H16O4 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
methyl 3-[3-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)14-6-2-4-12(10-14)13-5-3-7-15(11-13)17-20-8-9-21-17/h2-7,10-11,17H,8-9H2,1H3 |
InChI-Schlüssel |
JUWFGIAEZFVCSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


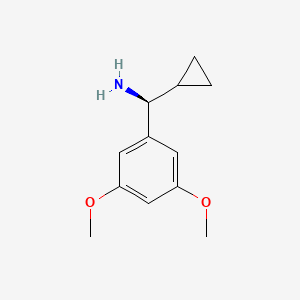
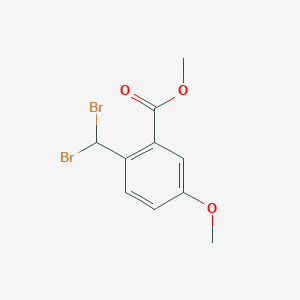

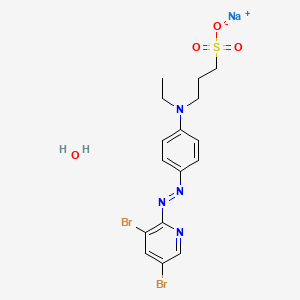
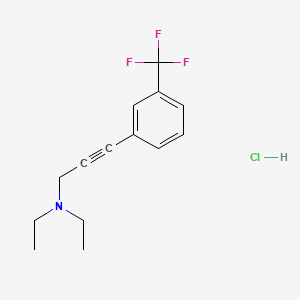
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
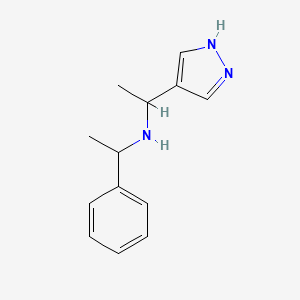

![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)

